9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide

Kinase inhibition MAO-B Selectivity profiling

9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide (CAS 919293-11-1), also named 9-bromo-2-oxidobenzo[h]isoquinolin-2-ium-6-carbonitrile, is a heterocyclic aromatic N-oxide with the molecular formula C14H7BrN2O and a monoisotopic mass of 297.974 Da. It belongs to the benzo[h]isoquinoline family, a class of tricyclic scaffolds that have been investigated as ATP-competitive checkpoint kinase 1 (Chk1) inhibitors.

Molecular Formula C14H7BrN2O
Molecular Weight 299.12 g/mol
CAS No. 919293-11-1
Cat. No. B12628217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide
CAS919293-11-1
Molecular FormulaC14H7BrN2O
Molecular Weight299.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C3C=C[N+](=CC3=C2C=C1Br)[O-])C#N
InChIInChI=1S/C14H7BrN2O/c15-11-1-2-12-10(7-16)5-9-3-4-17(18)8-14(9)13(12)6-11/h1-6,8H
InChIKeyCPIXULVNZJVXDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide (CAS 919293-11-1): Core Chemical Identity and Structural Context


9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide (CAS 919293-11-1), also named 9-bromo-2-oxidobenzo[h]isoquinolin-2-ium-6-carbonitrile, is a heterocyclic aromatic N-oxide with the molecular formula C14H7BrN2O and a monoisotopic mass of 297.974 Da . It belongs to the benzo[h]isoquinoline family, a class of tricyclic scaffolds that have been investigated as ATP-competitive checkpoint kinase 1 (Chk1) inhibitors [1]. The compound features a bromine atom at position 9, a nitrile group at position 6, and an oxidized isoquinoline nitrogen (N-oxide), distinguishing it from the corresponding 1-oxo-1,2-dihydro (lactam) congeners that dominate the Chk1 patent literature [1].

Why 9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide Cannot Be Treated as Interchangeable with Its 1-Oxo-1,2-dihydro Analog


The oxidation state of the isoquinoline nitrogen fundamentally alters the compound's electronic properties, reactivity, and biological profile. The target compound is an N-oxide, while the most frequently cited close analog in the Chk1 inhibitor patent literature is the corresponding lactam, 9-bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile (CAS 919290-63-4) [1]. The N-oxide motif introduces a permanent dipole and a nucleophilic oxygen that can act as a directing group for C–H functionalization or as a handle for further synthetic elaboration, options not available with the lactam. Biologically, the only available quantitative comparison—though measured in different assay systems—shows the lactam inhibits Chk1 with an IC50 of 400 nM [2], whereas the N-oxide is inactive against monoamine oxidase B (MAO-B) at concentrations up to 100,000 nM [3]. These divergent activity fingerprints mean that substituting one compound for the other without experimental validation risks synthetic failure or misinterpretation of biological results.

Quantitative Differentiation Evidence for 9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide vs. Closest Analogs


Divergent Biological Activity Profile: MAO-B Inactivity vs. the 1-Oxo Analog's Chk1 Potency

In the only publicly available enzyme inhibition data for the target compound, 9-bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide exhibits an IC50 > 100,000 nM against human recombinant monoamine oxidase B (MAO-B) [1]. In contrast, the closest structural analog—the 1-oxo-1,2-dihydro (lactam) form—shows an IC50 of 400 nM against human checkpoint kinase 1 (Chk1) in a baculovirus expression system [2]. Although measured on different targets, this data pair demonstrates that the N-oxide vs. lactam oxidation state produces fundamentally different biological recognition, consistent with a 'supporting evidence' class-level inference that the N-oxide is not simply a prodrug of the lactam.

Kinase inhibition MAO-B Selectivity profiling Off-target screening

Synthetic Intermediate Role: Documented Use in Patented Chk1 Inhibitor Synthesis

The CA2612841A1 patent explicitly lists 9-bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile (the lactam, compound 2-6) as a key intermediate for Chk1 inhibitors [1]. The target N-oxide compound is the direct oxidized form of this intermediate and can serve as a precursor for its synthesis via reduction. While the patent does not include the N-oxide itself in the exemplified compounds, the structural relationship positions the N-oxide as a potential alternative starting material or a diversified building block. No analogous patent reference exists for the 5-cyano positional isomer (CAS 919293-29-1) or the 6-carboxylate analog (CAS 919293-20-2), giving this compound a unique documented pathway into the Chk1 intellectual property space.

Medicinal chemistry Patent literature Synthetic route Chk1 kinase

N-Oxide Reactivity Advantage Over Non-Oxidized Benzoisoquinolines for C–H Functionalization

Isoquinoline N-oxides are established directing groups for transition-metal-catalyzed C–H functionalization reactions, as demonstrated in the synthesis of bromo- and chloro-substituted 5,6-dihydro-4H-benz[de]isoquinolines where the N-oxide of 9-bromo-5,6-dihydro-4H-benz[de]isoquinoline (compound 3a) underwent selective chlorination [1]. The target compound retains this N-oxide motif and the 6-nitrile electron-withdrawing group, which can modulate directing ability. The non-oxidized benzo[h]isoquinoline analogs (e.g., 9-bromobenzo[h]isoquinoline-6-carbonitrile, CAS 919293-10-0) lack this built-in directing group and require separate oxidation steps for analogous reactivity.

C–H activation Synthetic methodology Directing group N-oxide chemistry

Recommended Procurement and Application Scenarios for 9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide


Building Block for Chk1 Inhibitor Lead Optimization Programs

Procure this compound when designing SAR studies around the benzo[h]isoquinoline scaffold where the N-oxide oxidation state is hypothesized to improve solubility, alter electronic properties, or enable late-stage functionalization. The compound is a direct precursor to the 1-oxo-1,2-dihydro analog (compound 2-6) exemplified in CA2612841A1 [1], and its MAO-B inactivity (IC50 > 100,000 nM [2]) suggests a clean off-target profile that may be advantageous over analogs with broader polypharmacology.

Starting Material for N-Oxide-Directed C–H Functionalization Chemistry

Use the pre-installed N-oxide as a directing group for regioselective C–H activation, following established methodology demonstrated on structurally related benz[de]isoquinoline N-oxides [1]. This avoids a separate oxidation step required when starting from non-oxidized 9-bromobenzo[h]isoquinoline analogs.

Negative Control for MAO-B Assays

With an IC50 > 100,000 nM against human recombinant MAO-B [1], this compound can serve as a negative control in MAO-B inhibitor screening cascades, particularly when benchmarking novel benzoisoquinoline-derived inhibitors against a structurally matched inactive analog.

Quote Request

Request a Quote for 9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.